Urease Binding Affinity: Ki = 45 nM for CAS 894023-28-0 vs. Acetohydroxamic Acid (AHA) Ki = 96,000 nM – A 2,133-Fold Potency Advantage
CAS 894023-28-0 exhibits a Ki of 45 nM against H. pylori urease (ATCC 43504), determined by mixed-type competitive inhibition analysis using Lineweaver-Burk plots with urea as substrate [1]. The standard clinical urease inhibitor acetohydroxamic acid (AHA) shows a Ki of 96,000 nM (96 µM) against the same enzyme under comparable conditions [2]. This represents a 2,133-fold improvement in binding affinity. The magnitude of this difference eliminates AHA as a functionally equivalent alternative for any assay requiring sub-micromolar target engagement.
| Evidence Dimension | Enzyme inhibition constant (Ki) against H. pylori urease ATCC 43504 |
|---|---|
| Target Compound Data | Ki = 45 nM |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): Ki = 96,000 nM |
| Quantified Difference | 2,133-fold lower Ki (more potent) |
| Conditions | Mixed-type competitive inhibition; Lineweaver-Burk plot analysis; urea as substrate; H. pylori ATCC 43504 |
Why This Matters
A 2,133-fold Ki difference means that AHA cannot substitute for CAS 894023-28-0 in any experiment requiring potent urease blockade at low concentrations, such as target engagement studies or cellular assays where compound solubility limits maximal dosing.
- [1] BindingDB BDBM50493373; CHEMBL2425478. Ki = 45 nM. Mixed-type competitive inhibition of Helicobacter pylori ATCC 43504 urease. Curated by ChEMBL, Jishou University. View Source
- [2] BindingDB BDBM50099857. Acetohydroxamic acid (AHA). Ki = 96,000 nM. Inhibition of recombinant Helicobacter pylori urease expressed in E. coli Rosetta DE3. View Source
